molecular formula C8H9BrN2 B6233681 5-bromo-2-cyclopropylpyridin-4-amine CAS No. 1381933-68-1

5-bromo-2-cyclopropylpyridin-4-amine

Cat. No.: B6233681
CAS No.: 1381933-68-1
M. Wt: 213.07 g/mol
InChI Key: PRIKOBSUPGFSEU-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylpyridin-4-amine is a chemical compound with the molecular formula C8H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-cyclopropylpyridin-4-amine typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method starts with commercially available 5-bromo-2-methylpyridin-3-amine. This compound undergoes a Suzuki cross-coupling reaction with various arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylpyridin-4-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets. While detailed studies on its exact mechanism are limited, it is believed to interact with enzymes or receptors in biological systems, potentially modulating their activity. Further research is needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound in various research applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research. Its unique chemical structure and reactivity make it a valuable building block in organic synthesis and drug discovery. Further research into its mechanism of action and applications will continue to uncover its full potential.

Properties

CAS No.

1381933-68-1

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

5-bromo-2-cyclopropylpyridin-4-amine

InChI

InChI=1S/C8H9BrN2/c9-6-4-11-8(3-7(6)10)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

PRIKOBSUPGFSEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C(=C2)N)Br

Purity

95

Origin of Product

United States

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